molecular formula C14H29N2O2P B14614243 Ethyl N,N'-dicyclohexylphosphorodiamidate CAS No. 57673-93-5

Ethyl N,N'-dicyclohexylphosphorodiamidate

Cat. No.: B14614243
CAS No.: 57673-93-5
M. Wt: 288.37 g/mol
InChI Key: KKKAQRYKNUZZJX-UHFFFAOYSA-N
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Description

Ethyl N,N’-dicyclohexylphosphorodiamidate is a chemical compound known for its unique structure and properties. It is used in various scientific and industrial applications due to its reactivity and stability. The compound consists of an ethyl group attached to a phosphorodiamidate moiety, with two cyclohexyl groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N,N’-dicyclohexylphosphorodiamidate typically involves the reaction of ethyl phosphorodiamidate with cyclohexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of Ethyl N,N’-dicyclohexylphosphorodiamidate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl N,N’-dicyclohexylphosphorodiamidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where the ethyl or cyclohexyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of phosphoric acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phosphorodiamidates.

Scientific Research Applications

Ethyl N,N’-dicyclohexylphosphorodiamidate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl N,N’-dicyclohexylphosphorodiamidate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction is crucial in understanding its effects in biological systems and its potential therapeutic applications.

Comparison with Similar Compounds

Ethyl N,N’-dicyclohexylphosphorodiamidate can be compared with similar compounds such as:

    Ethyl N,N’-diphenylphosphorodiamidate: Similar structure but with phenyl groups instead of cyclohexyl groups.

    N,N’-dicyclohexylcarbodiimide: Similar reactivity but different functional groups.

The uniqueness of Ethyl N,N’-dicyclohexylphosphorodiamidate lies in its specific reactivity and stability, making it suitable for various specialized applications.

Properties

IUPAC Name

N-[(cyclohexylamino)-ethoxyphosphoryl]cyclohexanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29N2O2P/c1-2-18-19(17,15-13-9-5-3-6-10-13)16-14-11-7-4-8-12-14/h13-14H,2-12H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKAQRYKNUZZJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(NC1CCCCC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29N2O2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80569701
Record name Ethyl N,N'-dicyclohexylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57673-93-5
Record name Ethyl N,N'-dicyclohexylphosphorodiamidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80569701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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